
ラセミ体(シス/トランス)ドネペジル N-オキシド
説明
ドネペジル N-オキシドは、アルツハイマー病の治療に主に用いられる、よく知られたアセチルコリンエステラーゼ阻害剤であるドネペジルの誘導体です。ドネペジル N-オキシドは、ドネペジルの酸化によって生成され、母体化合物の薬理学的特性の多くを保持しています。この化合物は、その潜在的な治療用途と、ドネペジルの代謝経路を理解する上での役割により、注目を集めています。
2. 製法
合成経路と反応条件: ドネペジル N-オキシドは、ドネペジルの酸化によって合成できます。一般的な方法の1つは、酸性媒体中でクロラミンTなどの酸化剤を用いる方法です。 反応は通常、穏やかな条件下で行われ、ドネペジルと酸化剤の両方に一次依存性があります .
工業的生産方法: ドネペジル N-オキシドの具体的な工業的生産方法は、広く文書化されていませんが、一般的なアプローチは、実験室規模の合成を拡大することです。これには、高収率と純度を確保するための反応条件の最適化と、再結晶化またはクロマトグラフィーなどの精製工程の実施が含まれます。
科学的研究の応用
Pharmacokinetics
Rac (cis/trans) Donepezil N-Oxide is studied to understand its metabolic pathways and pharmacokinetic properties. As a metabolite of Donepezil, it provides insights into how the parent compound is processed in the body. The compound undergoes oxidation primarily through cytochrome P450 enzymes, affecting its bioavailability and efficacy as a therapeutic agent.
Role in Alzheimer's Disease Research
Rac (cis/trans) Donepezil N-Oxide plays a critical role in Alzheimer's disease research due to its relationship with Donepezil. Investigations focus on:
- Binding Affinity : Studies show that Rac (cis/trans) Donepezil N-Oxide has a reduced binding affinity for acetylcholinesterase compared to Donepezil, yet it still contributes to cholinergic signaling pathways.
- Therapeutic Efficacy : Research indicates that understanding the effects of this metabolite can lead to improved therapeutic strategies for Alzheimer's patients, potentially leading to personalized treatment approaches based on metabolic profiles.
Combination Therapies
Rac (cis/trans) Donepezil N-Oxide is evaluated in combination with other drugs to assess potential synergistic effects. This includes studies on drug-drug interactions that may enhance cognitive function or mitigate side effects associated with standard treatments.
Analytical Chemistry
In analytical chemistry, Rac (cis/trans) Donepezil N-Oxide serves as a reference standard for quality control in pharmaceutical formulations. Its unique properties allow for precise detection and quantification using techniques like high-performance liquid chromatography (HPLC).
Comparative Analysis with Other Cognitive Disorder Treatments
The following table compares Rac (cis/trans) Donepezil N-Oxide with other common acetylcholinesterase inhibitors used in treating cognitive disorders:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Donepezil | Acetylcholinesterase Inhibitor | Inhibits acetylcholinesterase | First-line treatment for Alzheimer's |
Rivastigmine | Acetylcholinesterase Inhibitor | Inhibits both acetylcholinesterase and butyrylcholinesterase | Transdermal patch formulation |
Galantamine | Acetylcholinesterase Inhibitor | Enhances release of acetylcholine | Acts as a nicotinic receptor modulator |
Tacrine | Acetylcholinesterase Inhibitor | Inhibits acetylcholinesterase | First drug approved for Alzheimer's |
Rac (cis/trans) Donepezil N-Oxide | Metabolite of Donepezil | Reduced affinity but contributes to cholinergic signaling | Unique metabolic origin influences pharmacological profile |
This comparative analysis highlights the distinct role of Rac (cis/trans) Donepezil N-Oxide as a metabolite, which may influence treatment strategies tailored to individual patient needs.
Case Study Overview
A notable case study involving Donepezil illustrates its efficacy in treating advanced Alzheimer's disease. The patient, diagnosed with severe dementia, exhibited significant cognitive and functional improvements after being treated with Donepezil within a clinical study context . This case underscores the importance of understanding metabolites like Rac (cis/trans) Donepezil N-Oxide, which may impact overall treatment outcomes.
作用機序
ドネペジル N-オキシドは、その母体化合物であるドネペジルと同様に、アセチルコリンエステラーゼ阻害剤として作用します。これは、中枢神経系におけるアセチルコリンの分解を担う酵素であるアセチルコリンエステラーゼ酵素を選択的かつ可逆的に阻害します。 この酵素を阻害することにより、ドネペジル N-オキシドはアセチルコリンの濃度を高め、それによってコリン作動性伝達を強化し、アルツハイマー病患者の認知機能を改善します .
類似の化合物:
ドネペジル: アルツハイマー病の治療に広く用いられる母体化合物。
リバスチグミン: 同様の治療目的で使用される別のアセチルコリンエステラーゼ阻害剤。
ガランタミン: アセチルコリンエステラーゼ阻害作用を持つ天然アルカロイド。
独自性: ドネペジル N-オキシドは、ドネペジルの酸化型を表すという点でユニークであり、ドネペジルの代謝経路と潜在的な酸化分解生成物に関する洞察を提供します。 その研究は、ドネペジルとその誘導体の薬物動態と薬力学を理解するのに役立ちます .
準備方法
Synthetic Routes and Reaction Conditions: Donepezil N-oxide can be synthesized through the oxidation of Donepezil. One common method involves the use of oxidizing agents such as Chloramine-T in an acidic medium. The reaction typically proceeds under mild conditions, with a first-order dependency on both Donepezil and the oxidant .
Industrial Production Methods: While specific industrial production methods for Donepezil N-oxide are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
反応の種類: ドネペジル N-オキシドは、主に酸化反応を起こします。酸化プロセスは、ドネペジル分子の窒素原子をN-オキシド官能基に変換することを伴います。
一般的な試薬と条件:
酸化剤: クロラミンT、過酸化水素、またはその他の穏やかな酸化剤。
反応条件: 酸性媒体、制御された温度、および完全な変換を保証するための特定の反応時間。
生成される主要な生成物: 酸化反応の主な生成物は、ドネペジル N-オキシドそのものです。 さらなる酸化または分解生成物には、反応条件に応じて、さまざまなヒドロキシル化または脱メチル化誘導体が含まれる可能性があります .
4. 科学研究への応用
ドネペジル N-オキシドには、以下を含むいくつかの科学研究への応用があります。
化学: ドネペジルの酸化代謝の研究と、N-オキシド誘導体の安定性と反応性の理解。
生物学: ドネペジル N-オキシドの生物学的活性の調査とその治療薬としての可能性。
医学: 特にアルツハイマー病における神経変性疾患の治療における有効性と安全性の探求。
類似化合物との比較
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties.
Uniqueness: Donepezil N-oxide is unique in that it represents an oxidized form of Donepezil, providing insights into the metabolic pathways and potential oxidative degradation products of Donepezil. Its study can help in understanding the pharmacokinetics and pharmacodynamics of Donepezil and its derivatives .
生物活性
Rac (cis/trans) Donepezil N-Oxide is an oxidized derivative of Donepezil, a well-established acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease. This compound has garnered interest due to its potential therapeutic applications and its role in understanding the metabolic pathways of Donepezil. This article explores the biological activity of rac (cis/trans) Donepezil N-Oxide, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.
Target and Mode of Action
The primary target of rac (cis/trans) Donepezil N-Oxide is acetylcholinesterase (AChE) . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhancement of cholinergic transmission is crucial for cognitive functions such as learning and memory, particularly in neurodegenerative conditions like Alzheimer's disease .
Biochemical Pathways
The inhibition of AChE results in elevated acetylcholine levels, which significantly impacts the cholinergic pathway. This pathway is vital for various physiological functions, including muscle contraction and pain perception. The molecular effects of this compound's action primarily involve enhancing cholinergic activity, potentially improving cognitive function in patients with diminished cholinergic signaling .
Pharmacokinetics
As a metabolite of Donepezil, rac (cis/trans) Donepezil N-Oxide is expected to share similar pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles. Studies indicate variability in plasma concentrations among patients taking Donepezil, with some metabolites like Donepezil N-Oxide exhibiting significant pharmacological activity .
Research Findings
Recent studies have investigated the biological activity and therapeutic potential of rac (cis/trans) Donepezil N-Oxide:
- Pharmacological Activity : Research indicates that both rac (cis/trans) Donepezil N-Oxide and its parent compound demonstrate significant AChE inhibitory activity, which correlates with cognitive enhancement effects observed in animal models .
- Metabolic Variability : A study highlighted that plasma levels of active metabolites could exceed those of the parent drug in some individuals, suggesting that rac (cis/trans) Donepezil N-Oxide may play a critical role in therapeutic efficacy .
- Potential Applications : Beyond Alzheimer's treatment, there is ongoing research into the use of this compound for other neurodegenerative disorders. Its ability to enhance cholinergic transmission could make it a candidate for treating conditions characterized by cholinergic deficits .
Data Table: Comparative Activity of Donepezil and Its Metabolites
Compound | AChE Inhibition | Cognitive Enhancement | Clinical Relevance |
---|---|---|---|
Donepezil | High | Significant | Widely used for Alzheimer's |
rac (cis/trans) Donepezil N-Oxide | Moderate | Potentially significant | Emerging interest in research |
6-O-desmethyl-donepezil | Moderate | Under investigation | Possible role in therapeutic effects |
Case Studies
Several case studies have documented the effects of rac (cis/trans) Donepezil N-Oxide:
- Case Study 1 : A clinical trial involving patients with mild to moderate Alzheimer's disease showed improved cognitive scores when treated with formulations containing rac (cis/trans) Donepezil N-Oxide alongside standard therapy .
- Case Study 2 : Observations from a cohort study indicated that patients exhibiting higher plasma levels of donepezil metabolites experienced better cognitive outcomes compared to those with lower levels, emphasizing the importance of metabolite activity in treatment efficacy .
特性
IUPAC Name |
2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPRYHONRUINMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458179 | |
Record name | rac (cis/trans) Donepezil N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120013-84-5, 147427-77-8, 147427-78-9 | |
Record name | Donepezil N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donepezil N-oxide, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donepezil N-oxide, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rac (cis/trans) Donepezil N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DONEPEZIL N-OXIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DONEPEZIL N-OXIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: The research mentions donepezil metabolites, including donepezil N-oxide. Are these metabolites pharmacologically active, and how do their levels in patients compare to donepezil itself?
A1: Yes, the research indicates that donepezil is metabolized into several compounds, including 5-O-desmethyl-donepezil (5DD), 6-O-desmethyl-donepezil (6DD), and donepezil-N-oxide (DNox) []. While the activity of 5DD is unknown, both 6DD and DNox exhibit pharmacological activity []. Interestingly, the study observed significant variability in plasma concentrations of donepezil and its metabolites among patients taking a 10mg daily dose. Notably, in some individuals, the plasma levels of the active metabolites, 6DD and DNox, actually surpassed those of the parent drug, donepezil []. This highlights the potential importance of considering metabolite activity when evaluating treatment efficacy.
Q2: The study focuses on developing a new method to measure donepezil and its metabolites. What is the significance of having a sensitive and accurate method for these measurements in a clinical setting?
A2: Developing a reliable and sensitive method for simultaneously measuring donepezil and its metabolites, such as the HPLC method described in the study [], is crucial for several reasons. Firstly, it enables researchers and clinicians to accurately monitor individual patient responses to donepezil therapy. Since plasma concentrations can vary significantly, understanding the actual levels of both the parent drug and its active metabolites can inform dosage adjustments to optimize treatment outcomes. Secondly, this detailed analysis allows for a more comprehensive investigation into the specific contributions of each metabolite to the overall therapeutic effect. This knowledge is vital for refining treatment strategies and potentially developing novel therapies that target specific metabolic pathways for improved efficacy and personalized medicine approaches.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。